1-Ethoxy-4-phenylbicyclo[2.2.2]octane
Description
1-Ethoxy-4-phenylbicyclo[2.2.2]octane is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted with an ethoxy group at position 1 and a phenyl group at position 4. The bicyclo[2.2.2]octane framework imparts significant steric constraints and electronic effects, which influence reactivity and physical properties. The ethoxy group (electron-donating) and phenyl group (aromatic, mildly electron-withdrawing) create a unique electronic environment, making this compound relevant in medicinal chemistry and materials science .
Properties
CAS No. |
91949-44-9 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
1-ethoxy-4-phenylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C16H22O/c1-2-17-16-11-8-15(9-12-16,10-13-16)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
InChI Key |
HGESQXJMBULPCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC12CCC(CC1)(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-phenylbicyclo[2.2.2]octane typically involves the reaction of ethyl bromide with 4-phenylbicyclo[2.2.2]octane-1-ol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4-phenylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The phenyl ring can be reduced to a cyclohexyl ring under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: Formation of 1-ethoxy-4-cyclohexylbicyclo[2.2.2]octane.
Substitution: Formation of 1-methoxy-4-phenylbicyclo[2.2.2]octane.
Scientific Research Applications
1-Ethoxy-4-phenylbicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique physical and chemical properties
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-phenylbicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and phenyl ring play crucial roles in binding to these targets, leading to modulation of their activity. The bicyclic structure provides stability and enhances the compound’s ability to interact with multiple sites on the target molecule .
Comparison with Similar Compounds
Substituent Effects at Position 1 and 4
Substituents at positions 1 and 4 significantly alter steric and electronic profiles. Below is a comparative analysis:
Electronic and Steric Influences
- Electron-Donating Groups (e.g., OEt, OMe) : Stabilize radical intermediates and enhance solubility in polar solvents. The ethoxy group in this compound may facilitate radical-mediated rearrangements, as seen in related bicyclo[2.2.2]octane systems .
- Electron-Withdrawing Groups (e.g., CO₂Me, F) : Increase electrophilicity at the scaffold. For example, 1-methoxycarbonyl derivatives are prone to nucleophilic attack at the ester carbonyl .
- Steric Effects : Bulky substituents like phenyl restrict conformational flexibility. In 1-fluoro-4-phenylbicyclo[2.2.2]octane, the small fluorine atom minimizes steric hindrance, allowing easier access for reagents .
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